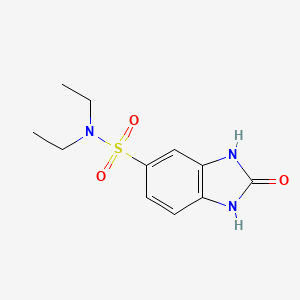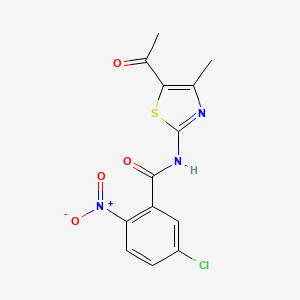
isonicotinaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
Vue d'ensemble
Description
Isonicotinaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, also known as INH, is a chemical compound with potential applications in scientific research. INH is a hydrazone derivative of isonicotinaldehyde, which is a common building block in organic synthesis. The compound has been studied for its potential anti-tumor and anti-inflammatory activities, as well as its ability to modulate the immune system.
Applications De Recherche Scientifique
1. Structural Properties
- Isonicotinaldehyde hydrazones exhibit unique structural properties, as evidenced in compounds like Pyridoxal Isonicotinoyl Hydrazone (PIH). PIH displays a non-planar conformation, which is characterized by distinct geometric configurations, facilitating intramolecular hydrogen bonding. This structural conformation could be crucial in understanding the chemical interactions and stability of these compounds (Souron et al., 1995).
2. Antimicrobial Activity
- Isonicotinaldehyde hydrazones have shown significant antimicrobial activity. Compounds with isonicotinic and nicotinic acid hydrazone structures, particularly those bearing pyridine moieties, have demonstrated effectiveness against various bacterial strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The presence of certain substituent groups, such as methyl groups, has been linked to enhanced activity (Moksharagni et al., 2015).
3. Potential in Antitumor Therapy
- Novel derivatives of isonicotinic hydrazones, particularly those synthesized with vanillin aldehyde and salicyl aldehyde, have been explored for their antibacterial and cytotoxic potential. These compounds have shown promising antibacterial activities and cytotoxic effects, suggesting their potential use in antitumorigenic therapy against various human cancer cells (Shah et al., 2022).
4. Identification of Aldehydes and Ketones
- Isonicotinoyl hydrazones are effective agents for identifying aldehydes and ketones. Their ability to form crystalline complexes with distinct melting points makes them valuable for the identification of a wide range of carbonyl compounds. This property is especially useful in the pharmaceutical industry (Sah & Peoples, 1954).
5. Synthesis of Pyridazine Derivatives
- Isonicotinaldehyde hydrazones serve as precursors in the synthesis of pyridazine derivatives. The formation of these hydrazones and their subsequent cyclization to pyridazine compounds has potential applications in creating new pharmacologically active molecules (Javed et al., 2013).
Propriétés
IUPAC Name |
6-methyl-2-phenyl-5-prop-2-enyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-3-7-18-15(2)23-19(17-8-5-4-6-9-17)24-20(18)25-22-14-16-10-12-21-13-11-16/h3-6,8-14H,1,7H2,2H3,(H,23,24,25)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRKCJKZOGFYPI-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=NC=C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)N/N=C/C3=CC=NC=C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)



![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)

![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)

![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)